

DSPE-PEG-TCO In Vivo Pre-targeting Strategies: Application Notes and Protocols

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Compound of Interest

Compound Name: DSPE-PEG-TCO (MW 2000)

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This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO) in in vivo pre-targeting strategies. This approach leverages the principles of bioorthogonal chemistry, specifically the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz) derivative. This two-step strategy allows for the precise delivery of imaging agents or therapeutic payloads to a target site, enhancing efficacy while minimizing off-target effects.

Principle of Pre-targeting with DSPE-PEG-TCO

The pre-targeting strategy involves two sequential administrations. First, a targeting molecule (e.g., an antibody or peptide) conjugated to a tetrazine is administered. This "pre-targeting" agent is allowed to accumulate at the target site (e.g., a tumor) and clear from systemic circulation. In the second step, a liposomal or nanoparticle formulation containing DSPE-PEG-TCO is administered. The TCO groups on the surface of these nanoparticles rapidly and specifically react with the tetrazine-functionalized targeting molecules already localized at the target site, leading to the accumulation of the payload.^{[1][2][3][4]} This "in vivo click" reaction forms a stable covalent bond, effectively anchoring the therapeutic or diagnostic agent.^{[1][5]}

The use of DSPE-PEG-TCO offers several advantages. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion serves as a lipid anchor, allowing for stable incorporation into lipid-based nanoparticles like liposomes.^{[6][7]} The polyethylene glycol (PEG) linker provides a

hydrophilic shield, which helps to prolong circulation time and reduce immunogenicity.[7][8] The TCO moiety provides the reactive handle for the bioorthogonal ligation.[6][9]

Applications

This pre-targeting strategy has shown significant promise in various biomedical applications:

- **Cancer Imaging and Therapy:** By using antibodies or peptides that target tumor-specific antigens, DSPE-PEG-TCO-containing nanoparticles loaded with imaging agents (e.g., radioisotopes for PET or SPECT imaging) or therapeutic drugs can be selectively delivered to tumors.[1][2][3] This approach has demonstrated improved tumor-to-background ratios compared to conventional targeting methods.[1][2]
- **Enhanced mRNA Delivery:** Pre-targeting with TCO-functionalized anchors delivered via methods like focused ultrasound can enhance the subsequent delivery of tetrazine-modified mRNA-loaded lipid nanoparticles to specific tissues.[5]
- **Targeted Drug Delivery:** The modularity of this system allows for the delivery of a wide range of therapeutic agents, including small molecule drugs, biologics, and nucleic acids, to diseased tissues with high precision.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies employing DSPE-PEG-TCO or similar TCO-functionalized agents in pre-targeting strategies.

Table 1: Biodistribution of Pre-targeted Nanoparticles in Tumor-Bearing Mice

Pre-targeting Agent	Nanoparticle/Payload	Time Post-Injection of Payload	Tumor Uptake (%ID/g)	Liver Uptake (%ID/g)	Blood Concentration (%ID/g)	Reference
TCO-conjugated anti-CD44v6 mAb U36	[⁸⁹ Zr]Zr-DFO-PEG5-Tz	72 h	1.5 ± 0.2	1.0 ± 0.1	0.2 ± 0.0	[2]
5B1-TCO (anti-CA19.9 mAb)	¹⁷⁷ Lu-DOTA-PEG ₇ -Tz	4 h	4.6 ± 0.8	1.2 ± 0.2	1.5 ± 0.3	[3]
5B1-TCO (anti-CA19.9 mAb)	¹⁷⁷ Lu-DOTA-PEG ₇ -Tz	120 h	16.8 ± 3.9	0.8 ± 0.1	0.1 ± 0.0	[3]
TCO-modified cetuximab	[⁶⁸ Ga]Ga-tetrazine	23 h	3.48% ID/mL	~1.3% ID/mL	N/A	[10]

%ID/g: percentage of injected dose per gram of tissue.

Table 2: Comparison of Pre-targeted vs. Conventional Targeting

Targeting Strategy	Targeting Agent	Tumor Uptake (%ID/g at 72h)	Tumor-to-Blood Ratio	Reference
Pre-targeting	TCO-U36 mAb + [⁸⁹ Zr]Zr-DFO-PEG5-Tz	1.5 ± 0.2	~7.5	[2]
Conventional	[⁸⁹ Zr]Zr-DFO-U36 mAb	17.1 ± 3.0	~2.5	[2]

Experimental Protocols

Protocol 1: Formulation of DSPE-PEG-TCO Containing Liposomes

This protocol describes the preparation of radiolabeled, TCO-functionalized liposomes for in vivo pre-targeting, adapted from a study on pre-targeting acidosis.[\[1\]](#)

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2k)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(polyethylene glycol)-2000] (DSPE-PEG2k-TCO)
- Radiolabeled lipid tracer (e.g., ^{18}F -labeled dipalmitoyl glycol, ^{18}F -FDP)
- Phosphate-buffered saline (PBS), pH 7.4
- Dichloromethane (DCM)
- Sonicator (bath or probe)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Hydration:
 - In a round-bottom flask, prepare a lipid mixture with the desired molar ratio. A typical ratio is DSPC:Cholesterol:DSPE-PEG2k:DSPE-PEG2k-TCO = 26:12:1:1.[\[1\]](#)

- If incorporating a radiolabeled lipid tracer like [^{18}F]-FDP, dissolve it in DCM and add it to the lipid mixture.
- Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
- Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
- Hydration and Sonication:
 - Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing.
 - Sonicate the resulting suspension at a temperature above the phase transition temperature of the lipids (e.g., 55°C for DSPC) for 30 minutes to form multilamellar vesicles (MLVs).[\[1\]](#)
- Extrusion:
 - To obtain unilamellar vesicles of a defined size, extrude the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Maintain the temperature above the lipid phase transition temperature during extrusion.
- Purification and Characterization:
 - Remove unencapsulated radiotracer or other components by size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.
 - Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Determine the radiolabeling efficiency and purity using appropriate methods like instant thin-layer chromatography (iTLC).[\[1\]](#)

Protocol 2: In Vivo Pre-targeting Study in a Xenograft Mouse Model

This protocol outlines a general procedure for an in vivo pre-targeting experiment for imaging or therapy.

Materials:

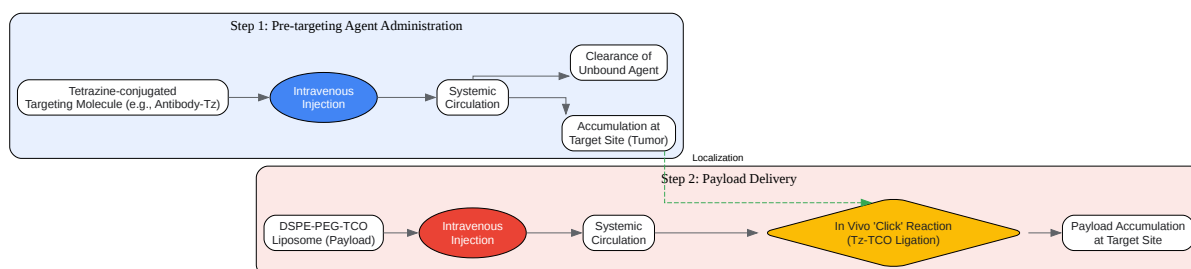
- Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts).
- Tetrazine-conjugated targeting molecule (e.g., pHLIP-Tz peptide or an antibody-Tz conjugate).[1]
- DSPE-PEG-TCO functionalized liposomes (prepared as in Protocol 1).
- Imaging system (e.g., PET/CT scanner) or therapeutic monitoring equipment.
- Anesthesia (e.g., isoflurane).

Procedure:

- Administration of Pre-targeting Agent:
 - Administer the tetrazine-conjugated targeting molecule to the tumor-bearing mice via an appropriate route (e.g., intravenous injection).
 - Allow a sufficient incubation period for the targeting molecule to accumulate at the tumor site and for the unbound agent to clear from the bloodstream. This period can range from hours to days depending on the pharmacokinetics of the targeting agent (e.g., 24-72 hours for antibodies).[2][3]
- Administration of DSPE-PEG-TCO Liposomes:
 - After the predetermined incubation period, administer the DSPE-PEG-TCO liposomes (containing the imaging or therapeutic payload) to the same mice, typically via intravenous injection.
- Imaging or Therapeutic Monitoring:
 - At various time points after the administration of the liposomes, perform imaging using the appropriate modality (e.g., PET/CT scans at 1, 4, 24, and 48 hours post-injection).[2]

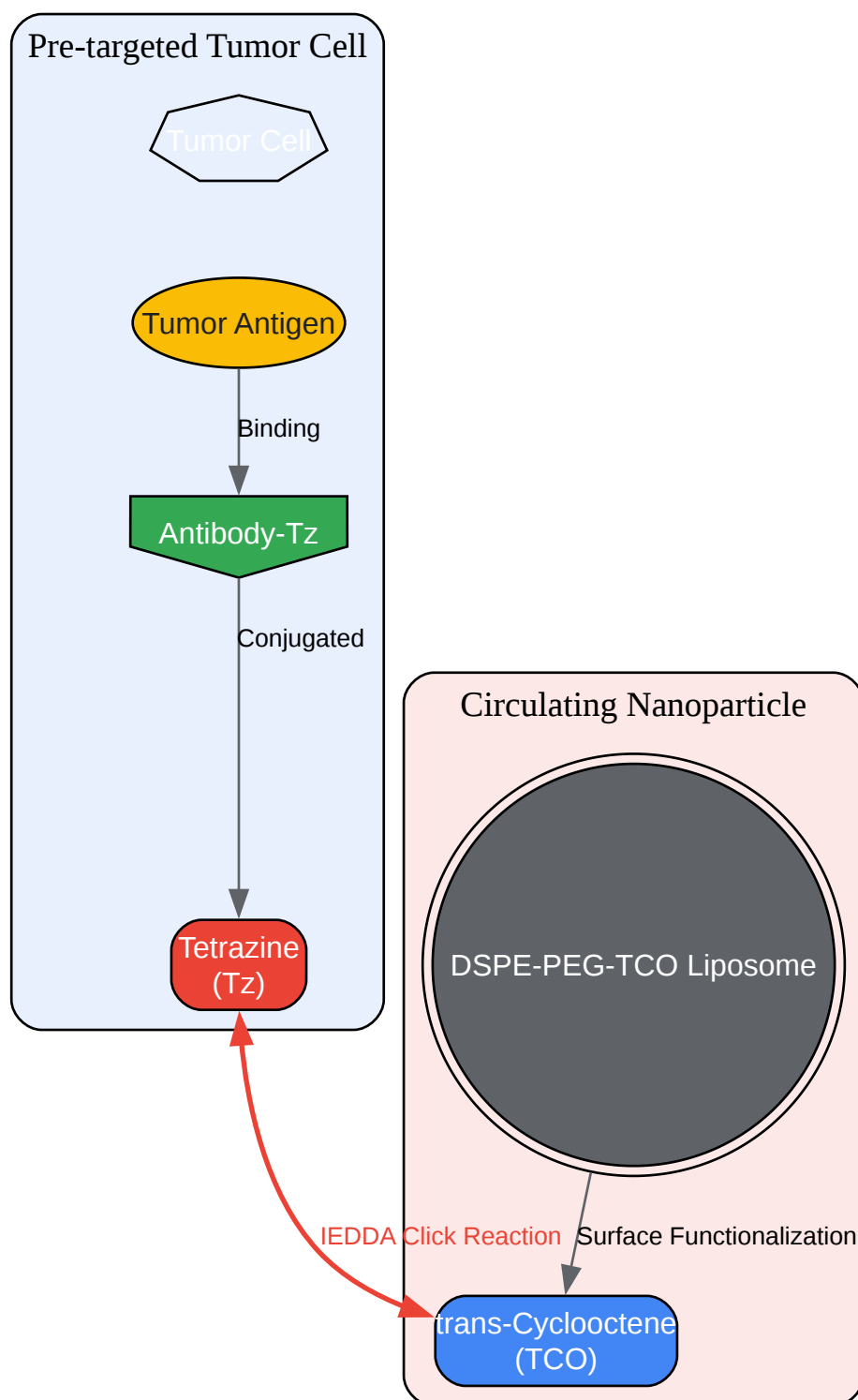
- For therapeutic studies, monitor tumor growth and animal well-being over an extended period.
- Ex Vivo Biodistribution (Optional but Recommended):
 - At the end of the study, euthanize the animals.
 - Collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).
 - Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[2][3] This provides quantitative data on the targeting efficiency and off-target accumulation.

Visualizations



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In Vivo Pre-targeting Experimental Workflow.



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Mechanism of DSPE-PEG-TCO Pre-targeting.

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